(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate
Description
“(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate” is also known as Vitamin B6 . It is a coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . During the transamination of amino acids, pyridoxal phosphate is transiently converted into pyridoxamine phosphate .
Synthesis Analysis
The synthesis of “(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate” involves the efficient conversion of several picolines (especially pyridoxine, pyridoxal, and pyridoxamine) by the body to pyridoxal phosphate .Molecular Structure Analysis
The molecular formula of “(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate” is C8H10NO5P-2 . Its molecular weight is 231.14 g/mol . The InChI Key is RBCOYOYDYNXAFA-UHFFFAOYSA-L .Chemical Reactions Analysis
During the transamination of amino acids, pyridoxal phosphate is transiently converted into pyridoxamine phosphate . Most of vitamin B6 is eventually degraded to pyridoxic acid and excreted in the urine .Physical And Chemical Properties Analysis
“(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate” has a XLogP3 of -0.9 . It has one hydrogen bond donor and six hydrogen bond acceptors . It has two rotatable bonds . Its topological polar surface area is 106 Ų . It has a formal charge of -2 .properties
IUPAC Name |
(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO5P/c1-5-7(4-14-15(11,12)13)3-9-6(2)8(5)10/h3,10H,4H2,1-2H3,(H2,11,12,13)/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCOYOYDYNXAFA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1COP(=O)([O-])[O-])C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5P-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate | |
CAS RN |
8059-24-3 | |
Record name | Vitamin B 6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008059243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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